molecular formula C11H17ClN2O B1398466 2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride CAS No. 1220035-31-3

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride

Cat. No. B1398466
M. Wt: 228.72 g/mol
InChI Key: WWFUAHJUGASHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O . It is also known as "2-AMINO-2-METHYL-N-(M-TOLYL)PROPANAMIDE HYDROCHLORIDE" . The compound is related to “N-(3-Amino-2-methylphenyl)propanamide” which has the molecular formula C10H14N2O .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” can be represented by the InChI code: 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3, (H,12,13) . The molecular weight of the related compound “N-(3-Amino-2-methylphenyl)propanamide” is 178.23 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound serves as a precursor or intermediate in the synthesis of various chemical derivatives. For instance, its utilization in the synthesis of azole derivatives has been documented. These derivatives, such as 1,3,4-oxadiazole-2(3H)-thione, show notable antibacterial activity, expanding its applicability in the pharmaceutical domain (Tumosienė et al., 2012).

Pharmaceutical Application and Drug Development

The compound's role in pharmaceutical development is evident in its involvement in creating analogs for therapeutic purposes. For example, it served as a key intermediate in preparing chiral nylon 3 analogs, showcasing its significance in developing novel materials with potential medical applications (García-Martín et al., 2001).

Anticonvulsant and Antimalarial Research

This compound has been studied for its anticonvulsant properties, with certain isomers showing effectiveness in seizure test models. This highlights its potential in developing treatments for conditions such as epilepsy (Idris et al., 2011). Additionally, derivatives of this compound have been explored for their antimalarial properties, further emphasizing its relevance in medicinal chemistry and drug discovery (Norcross et al., 2019).

Antimicrobial and Antimycotic Activities

The compound and its derivatives have been assessed for antimicrobial and antimycotic activities. This includes the synthesis and testing of compounds for their ability to combat bacterial and fungal infections, suggesting its utility in addressing such health concerns (Baranovskyi et al., 2018).

Quantum Chemical Studies

Quantum chemical studies have been conducted on certain derivatives, like bicalutamide, to understand their molecular properties and interactions at an atomic level. This type of research is crucial in the design and optimization of drugs, ensuring their effectiveness and safety (Otuokere & Amaku, 2015).

properties

IUPAC Name

2-amino-2-methyl-N-(3-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(7-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFUAHJUGASHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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